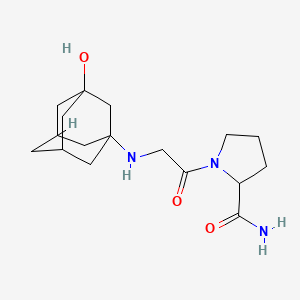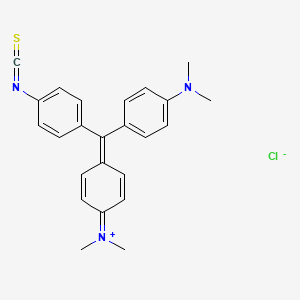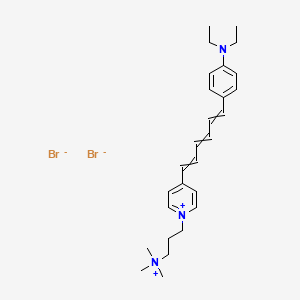
Vildagliptin-Verunreinigung k
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin Impurity A, also known as Vildagliptin Impurity A, is a useful research compound. Its molecular formula is C₁₇H₂₇N₃O₃ and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality Vildagliptin Impurity A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vildagliptin Impurity A including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung patientenorientierter Spezifikationen
Vildagliptin-Verunreinigungen, einschließlich Verunreinigung k, wurden untersucht, um patientenorientierte Spezifikationen (PCS) für pharmazeutische Produkte zu entwickeln. Durch das Verständnis der sicheren Gehalte dieser Verunreinigungen können Forscher die Qualität und Sicherheit von Vildagliptin-Tabletten gewährleisten {svg_1}.
Verständnis des Arzneimittelstoffwechsels und der Toxizität
Die Untersuchung von Vildagliptin-Verunreinigung k ist entscheidend für das Verständnis des Arzneimittelstoffwechsels und der möglichen Toxizität. Dazu gehört die Bestimmung des No-Observed-Adverse-Effect-Levels (NOAEL) und der humanäquivalenten Dosis (HED), um die Sicherheit des Arzneimittels zu beurteilen {svg_2}.
Qualitätskontrolle in der pharmazeutischen Industrie
Verunreinigung k wird mit fortschrittlichen analytischen Methoden wie UPLC-ESI/Q-TOF MS/MS überwacht. Dies stellt die Kontrolle der in Vildagliptin vorhandenen Verunreinigungen sicher, was für die kontinuierliche Behandlung von Diabetes mellitus unerlässlich ist {svg_3}.
Methodenentwicklung und -validierung
Forscher entwickeln und validieren Methoden zur Quantifizierung von Vildagliptin und seinen Verunreinigungen. Dazu gehört die Erstellung robuster, präziser und genauer Methoden für die Analyse in der pharmazeutischen Industrie, um die Qualität, Sicherheit und Wirksamkeit von Arzneimitteln zu verbessern {svg_4}.
Etablierung pharmakopöischer Standards
This compound wird verwendet, um pharmakopöische Standards zu etablieren. Diese Standards dienen der Qualitätskontrolle des pharmazeutischen Wirkstoffs (API) und gewährleisten die Einhaltung der behördlichen Anforderungen {svg_5}.
Spektroskopische Analysetechniken
Die Nahinfrarot-Reflexionsspektroskopie ist eine der Techniken, die zur schnellen und einfachen Qualitätskontrolle von Vildagliptin und seinen Verunreinigungen, einschließlich Verunreinigung k, eingesetzt wird. Diese Methode ist Teil der physikalisch-chemischen Analyse des Arzneimittels {svg_6}.
Wirkmechanismus
Target of Action
Vildagliptin Impurity K, also known as Vildagliptin Impurity A, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the management of type 2 diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .
Mode of Action
By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by Vildagliptin Impurity K is the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of these hormones, thereby enhancing their insulinotropic effects .
Pharmacokinetics
Following oral administration, Vildagliptin Impurity K is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins and distributes extensively into extravascular spaces . Renal clearance of Vildagliptin Impurity K accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs .
Result of Action
The inhibition of DPP-4 by Vildagliptin Impurity K leads to an increase in the levels of GLP-1 and GIP, resulting in improved glycemic control . This results in a decrease in blood glucose levels, making it an effective treatment for type 2 diabetes mellitus .
Action Environment
The action of Vildagliptin Impurity K can be influenced by various environmental factors. For instance, the hydrolysis of Vildagliptin Impurity K is believed to take place in the kidney, resulting in the formation of LAY 151 . Furthermore, the drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, factors that affect these pathways, such as the presence of other drugs or changes in physiological conditions, can influence the action, efficacy, and stability of Vildagliptin Impurity K .
Biochemische Analyse
Biochemical Properties
Vildagliptin Impurity A interacts with various enzymes and proteins. Vildagliptin, the parent compound, is known to selectively inhibit the enzyme dipeptidyl peptidase-4 (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells . It’s plausible that Vildagliptin Impurity A may have similar interactions, but specific studies on this impurity are needed to confirm this.
Cellular Effects
Studies on Vildagliptin have shown that it can influence cell function by increasing the insulin: glucagon ratio, thereby decreasing hepatic glucose production
Molecular Mechanism
Vildagliptin exerts its effects by inhibiting DPP-4, an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells
Temporal Effects in Laboratory Settings
Studies on Vildagliptin have shown that it can produce clinically meaningful, dose-related decreases in A1C and FPG as add-on therapy in patients with type 2 diabetes inadequately controlled by metformin over a 24-week period .
Dosage Effects in Animal Models
Studies on Vildagliptin have shown that it can induce acute responses in monkeys at high doses, including peripheral edema and elevations of lactate dehydrogenase (LDH) and creatine kinase (CK) activity in the serum .
Metabolic Pathways
Vildagliptin is known to be extensively metabolized via at least four pathways before excretion
Transport and Distribution
Vildagliptin is known to distribute equally between plasma and red blood cells
Eigenschaften
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJPEBUSBVYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)

